molecular formula C18H22N4O2 B4035200 2-Phenoxy-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

2-Phenoxy-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B4035200
M. Wt: 326.4 g/mol
InChI Key: JFTQDJQYXUXKJS-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-phenoxybutanoyl)-1-piperazinyl]pyrimidine is 326.17427596 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Research into pyrimidine derivatives, including those related to 2-[4-(2-phenoxybutanoyl)-1-piperazinyl]pyrimidine, reveals a broad interest in their synthesis and evaluation for various pharmacological activities. A notable study involves the one-pot synthesis of pyrimidine and bispyrimidine derivatives, highlighting the chemical versatility and potential for diverse biological activities of pyrimidine compounds. These compounds were evaluated for anti-inflammatory and analgesic activities, with some showing comparable or superior efficacy to standard drugs (Sondhi et al., 2007).

Exploration of Biological Activities

The exploration of pyrimidine derivatives extends to their potential as ligands for serotonin receptors and their anti-histaminic activity. For instance, new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety were synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. This research underscores the therapeutic potential of pyrimidine derivatives in modulating neurotransmitter systems (Herold et al., 2004). Additionally, novel pyrimidines synthesized through the condensation of chalcones with guanidine HCl demonstrated significant anti-histaminic activity, potentially offering new avenues for allergy treatment (Rahaman et al., 2009).

Advancements in Drug Development

Further advancements in drug development are evident in the synthesis of piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation. This research highlights the role of pyrimidine derivatives in developing new therapeutic agents for preventing thrombotic events (Parlow et al., 2009).

Properties

IUPAC Name

2-phenoxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-16(24-15-7-4-3-5-8-15)17(23)21-11-13-22(14-12-21)18-19-9-6-10-20-18/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTQDJQYXUXKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.